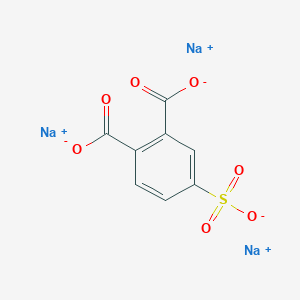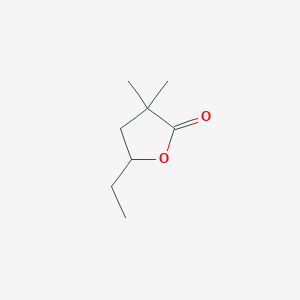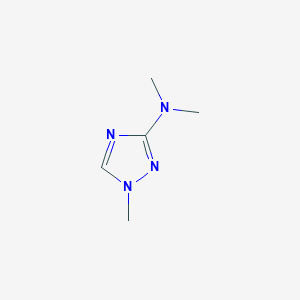
4-Sulfophthalic acid trisodium salt
Vue d'ensemble
Description
4-Sulfophthalic Acid Trisodium Salt is an intermediate in the synthesis of Al (III) Phthalocyanine Chloride Tetrasulfonic Acid . It is a class of mammalian cell photosensitizer which may be useful in photodynamic therapy for cancer . It is formed as a byproduct during the preparation of D&C Yellow No.10 . It has been used in the preparative separation of 3- and 4-sulfophthalic acid from a mixture by high-speed counter-current chromatography .
Molecular Structure Analysis
The molecular formula of 4-Sulfophthalic Acid Trisodium Salt is C8H3Na3O7S . The InChI string isInChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 . The Canonical SMILES string is C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] . Chemical Reactions Analysis
4-Sulfophthalic Acid Trisodium Salt is an intermediate in the synthesis of Al (III) Phthalocyanine Chloride Tetrasulfonic Acid . It has been used in the preparative separation of 3- and 4-sulfophthalic acid from a mixture by high-speed counter-current chromatography .Physical And Chemical Properties Analysis
The molecular weight of 4-Sulfophthalic Acid Trisodium Salt is 312.14 g/mol . It has a topological polar surface area of 146 Ų . It has a complexity of 369 .Applications De Recherche Scientifique
Raman Spectroscopy Studies
- Raman and Surface-Enhanced Raman Spectroscopic Studies: 4-Sulfophthalic acid trisodium salt, under its derivative form SPADNS (trisodium salt of 2-(4-sulphophenylazo)-1,8-dihydroxynaphthalene-3,6-disulphonic acid), has been studied using Raman and surface-enhanced Raman spectroscopy (SERS). This research provides insights into the molecular structure and adsorption properties of SPADNS, particularly on silver surfaces (Siu & Chen, 1993).
Chemical Synthesis and Properties
- Synthesis of Metal Phthalocyanine Complexes: Sulfonation of 4-phenylphthalic acid leads to the formation of 4-(p-sulfophenyl)phthalic acid triammonium salt, which has been utilized in synthesizing copper and cobalt metal phthalocyanine complexes. These complexes show specific electronic spectral features dependent on various factors like the central metal atom (Lutsenko et al., 2004).
Environmental and Analytical Applications
- Adsorption Studies with Activated Carbon Cloth: The trisodium salt of 4-Sulfophthalic acid is part of a group of sulfonates studied for their interaction and adsorption behavior with activated carbon cloth. This research is crucial for understanding environmental remediation and purification processes (Ayranci & Duman, 2010).
Material Science and Polymer Research
- Sulfonated Polybenzimidazoles Synthesis: In the field of material science, sulfonated 4-phenyl phthalazinone-based polybenzimidazoles have been synthesized using 5-sulfoisophthalic acid monosodium salt. These materials exhibit excellent thermal stability and potential for use in proton exchange membranes, highlighting their relevance in energy and material applications (Liu et al., 2014).
Biodegradation and Environmental Impact
- Biodegradation by Pseudomonas Strain: A study focusing on the biodegradation of 4-sulfophthalate by a Pseudomonas strain demonstrates the microorganism's ability to utilize this compound as a source of carbon, sulfur, nitrogen, and energy. This research is significant for understanding the environmental impact and potential bioremediation strategies for sulfophthalic acid derivatives (Richter & Wittich, 1994).
Safety And Hazards
Propriétés
IUPAC Name |
trisodium;4-sulfonatophthalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDIIDATFUMQH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Na3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546731 | |
| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfophthalic acid trisodium salt | |
CAS RN |
3325-08-4 | |
| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















